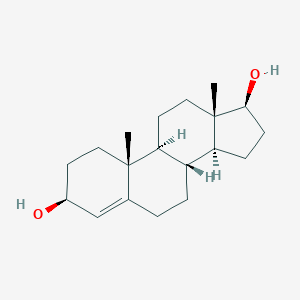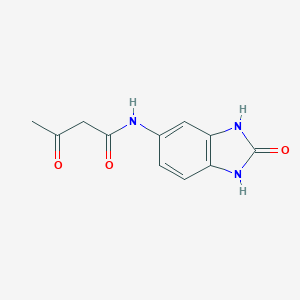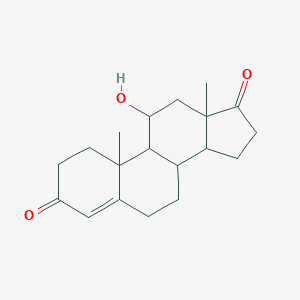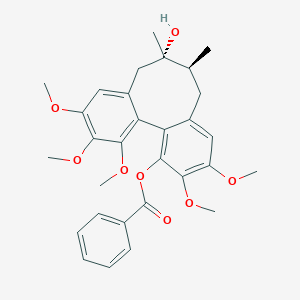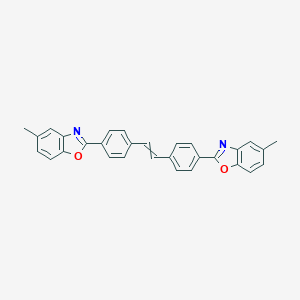
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol, also known as A-836,339, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist for the CB2 receptor and has potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
Phenol Derivatives and Their Properties
Research has identified new phenol derivatives with significant properties. For example, compounds isolated from Stereum hirsutum showed notable chemical structures and properties, determined through extensive spectroscopic methods (Duan et al., 2015). Another study identified various phenolic compounds from Myristica fragrans seeds, evaluating their anti-inflammatory activity in macrophage cells (Cuong et al., 2011).
Impact on Hippocampal Function
A study on hippocampal place cells found that administration of a cannabinoid receptor agonist, related to the chemical structure , induced memory impairment despite intact location-dependent firing of CA1 hippocampal place cells. This suggests cannabinoids might impair memory by altering the temporal dynamics of hippocampal neurons (Robbe & Buzsáki, 2009).
Environmental and Catalytic Applications
Studies have explored the environmental implications and catalytic applications of phenol derivatives. For instance, the metabolism of UV absorbers in human liver microsomes was investigated, focusing on oxidative phase I metabolites (Denghel et al., 2019). Moreover, transition-metal complexes with phenoxy-imine ligands modified by pendant imidazolium salts were synthesized and tested as ethylene polymerization catalysts (Houghton et al., 2008).
properties
Product Name |
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol |
|---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-[(1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m0/s1 |
InChI Key |
YNZFFALZMRAPHQ-VCOUNFBDSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2C[C@H](CC[C@@H]2CCCO)O)O |
SMILES |
O[C@@H]1C[C@H](C2=CC=C(C(C)(C)CCCCCC)C=C2O)[C@@H](CCCO)CC1 |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O |
synonyms |
2-((1S,2S,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



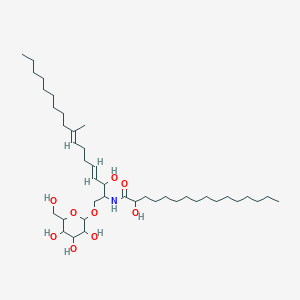
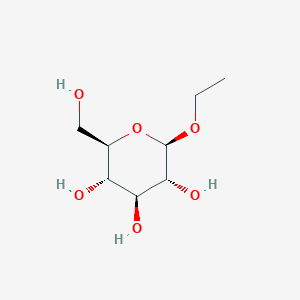
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)




